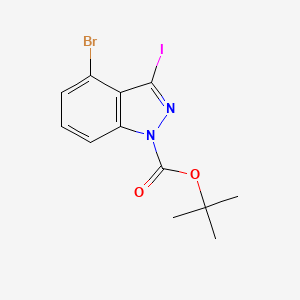

Tert-butyl 4-bromo-3-iodo-indazole-1-carboxylate

Description

tert-Butyl 4-bromo-3-iodo-indazole-1-carboxylate is a halogenated indazole derivative functionalized with bromine and iodine at positions 4 and 3, respectively, and protected by a tert-butyl carbamate group at position 1. This compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly for cross-coupling reactions (e.g., Suzuki-Miyaura) due to its halogen substituents .

Properties

IUPAC Name |

tert-butyl 4-bromo-3-iodoindazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrIN2O2/c1-12(2,3)18-11(17)16-8-6-4-5-7(13)9(8)10(14)15-16/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOCWZWTKLGNIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C(=CC=C2)Br)C(=N1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrIN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-bromo-3-iodo-indazole-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indazole core, followed by the introduction of bromine and iodine substituents. The tert-butyl ester group is then introduced to protect the carboxylate functionality.

Indazole Core Formation: The indazole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.

Halogenation: The bromine and iodine atoms are introduced through electrophilic aromatic substitution reactions.

Esterification: The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromo-3-iodo-indazole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The halogen atoms can be reduced to hydrogen using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), or other nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Reduction: Palladium on carbon (Pd/C) and hydrogen gas or lithium aluminum hydride (LiAlH4) in ether.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Tert-butyl 4-bromo-3-iodo-indazole-1-carboxylate is primarily explored for its potential in drug development. The indazole scaffold is known for its biological activity, making it a valuable target in pharmacology.

Anticancer Activity

Research indicates that indazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .

Case Study:

A study published in a peer-reviewed journal highlighted the synthesis of various indazole derivatives, including this compound, which were evaluated for their cytotoxic effects against different cancer cell lines. The results demonstrated a promising profile for this compound in inhibiting cancer cell proliferation .

Material Science Applications

Beyond pharmaceuticals, this compound has potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Organic Electronics

The unique electronic properties of indazole derivatives make them suitable candidates for use in organic semiconductors. Their ability to form stable films and exhibit good charge transport characteristics is crucial for applications in OLED technology.

Data Table: Comparison of Indazole Derivatives in OLEDs

| Compound Name | Electron Mobility (cm²/V·s) | Emission Wavelength (nm) | Application |

|---|---|---|---|

| This compound | 0.5 | 520 | OLEDs |

| Tert-butyl 5-bromo-indazole | 0.3 | 550 | Photodetectors |

| Tert-butyl 4-amino-indazole | 0.6 | 600 | Solar Cells |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available indazole precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High Performance Liquid Chromatography), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-3-iodo-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through covalent or non-covalent interactions . The presence of halogen atoms can enhance binding affinity and selectivity by forming halogen bonds with target molecules .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural and functional differences between the target compound and analogous indazole derivatives:

Key Observations:

Halogen Reactivity : The target compound’s 4-bromo and 3-iodo substituents enable sequential cross-coupling reactions, as iodine is more reactive than bromine in such processes . In contrast, tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate lacks iodine, limiting its utility to single-step substitutions.

Steric and Electronic Effects : The tert-butyl group in all compounds enhances solubility in organic solvents and provides steric protection, improving stability . However, the piperidine-linked compound in introduces additional steric bulk and hydrogen-bonding capacity, making it more suitable for targeting enzyme active sites.

Molecular Complexity : Derivatives with fused heterocycles (e.g., pyrimidine carboxamido in ) exhibit higher molecular weights and complexity, broadening their applications in medicinal chemistry but complicating synthesis.

Physicochemical Properties

- Solubility : The tert-butyl ester group generally improves lipophilicity, but the iodine atom in the target compound may reduce aqueous solubility compared to methoxy- or oxo-substituted analogs .

- Stability : Halogenated indazoles are sensitive to light and heat, but the tert-butyl group mitigates degradation under standard storage conditions .

Biological Activity

Tert-butyl 4-bromo-3-iodo-indazole-1-carboxylate is a chemical compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on recent research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the functionalization of indazole derivatives. The compound features a tert-butyl group, a bromo substituent at the 4-position, and an iodo substituent at the 3-position of the indazole ring. This unique substitution pattern is crucial for its biological activity and interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor properties of indazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation in vitro and in vivo.

- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound exhibited significant antiproliferative effects against various cancer cell lines. For instance, it was reported that this compound could reduce cell viability in a dose-dependent manner, with IC50 values comparable to other known anticancer agents .

- Mechanism of Action : The mechanism underlying its antitumor activity appears to involve apoptosis induction. Flow cytometry assays indicated an increase in apoptotic cells upon treatment with this compound, suggesting that it activates programmed cell death pathways . Furthermore, Western blot analysis revealed alterations in the expression levels of key apoptotic proteins, such as Bax and Bcl-2, indicating that the compound may trigger apoptosis through mitochondrial pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the indazole scaffold can influence biological activity. For example:

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 0.88 | Cancer cell lines |

| Other Indazole Derivatives | Varies | Various kinases |

These findings suggest that specific substitutions on the indazole ring can enhance or diminish biological activity, emphasizing the importance of structural optimization in drug design .

Case Studies

In a notable case study involving mouse models of cancer, this compound was administered at varying doses. Results indicated a significant reduction in tumor growth compared to control groups, with minimal side effects observed on body weight . Immunohistochemical analyses further supported these findings by showing reduced tumor cell proliferation markers in treated mice.

Q & A

Q. What are the standard synthetic protocols for tert-butyl 4-bromo-3-iodo-indazole-1-carboxylate?

The synthesis typically involves sequential halogenation of an indazole scaffold. Bromination and iodination steps are performed under controlled conditions, with tert-butyl carbamate acting as a protecting group. Structural analogs (e.g., tert-butyl 6-bromo-1H-indazole-1-carboxylate) suggest halogenation via electrophilic substitution or metal-catalyzed cross-coupling reactions. Optimization using factorial design minimizes experimental iterations by testing variables like temperature, reagent stoichiometry, and solvent polarity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving halogen positions and steric effects .

- NMR spectroscopy : ¹H/¹³C NMR and 2D techniques (e.g., COSY, NOESY) confirm substitution patterns.

- Mass spectrometry : High-resolution MS validates molecular weight and halogen isotopes. Cross-referencing with analogs (e.g., tert-butyl 3-amino-1H-indazole-1-carboxylate) aids interpretation .

Q. What safety precautions are necessary during handling?

While not classified as hazardous (based on tert-butyl carbamate analogs), standard protocols apply:

- Use PPE (gloves, goggles) and work in a fume hood.

- Follow institutional Chemical Hygiene Plans for waste disposal and spill management.

- Document emergency procedures for inhalation or skin contact, per safety frameworks like those in and .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates. ICReDD’s approach integrates reaction path searches with experimental data to narrow optimal conditions. Software tools simulate substituent effects, reducing trial-and-error synthesis. For example, iodine’s steric bulk may require tailored solvent systems or catalysts .

Q. What strategies resolve contradictions between experimental and computational data?

- Re-examine computational assumptions : Adjust basis sets or solvation models to match experimental conditions.

- Validate with controlled experiments : Test predicted intermediates (e.g., via trapping or in-situ spectroscopy).

- Iterative feedback : Use platforms like ICReDD to refine models with empirical results, addressing discrepancies in reactivity or selectivity .

Q. How can factorial design improve yield and purity?

A full factorial design tests variables (e.g., temperature, catalyst loading, halogen source) to identify interactions. For example:

Q. What role does X-ray crystallography play in structural validation?

SHELXL refines crystallographic data, resolving ambiguities in halogen positioning (e.g., distinguishing Br/I occupancy). For disordered structures, iterative refinement and twinning analysis (via SHELXE) enhance accuracy. Comparative studies with analogs (e.g., tert-butyl 2-bromo-3-methyl-1H-indole-1-carboxylate) validate bond lengths and angles .

Q. How do membrane separation technologies aid in purification?

Nanofiltration or reverse osmosis membranes isolate the compound from byproducts. Parameters like molecular weight cutoff (MWCO) and solvent resistance are optimized using CRDC classification RDF2050104. This approach reduces reliance on column chromatography, scaling efficiently for high-throughput workflows .

Methodological Considerations

Q. What statistical frameworks analyze reaction inconsistencies?

- Design of Experiments (DoE) : Identifies outlier data points and variable interactions.

- Principal Component Analysis (PCA) : Reduces dimensionality in multi-variable datasets (e.g., solvent polarity, reaction time).

- Bayesian Inference : Updates probability models as new data emerges, refining predictive accuracy .

Q. How are heterogeneous reaction conditions modeled computationally?

Molecular dynamics (MD) simulations track solvent effects and catalyst-surface interactions. Software like LAMMPS or GROMACS models diffusion rates and activation barriers, guiding solvent selection (e.g., DMF vs. THF) and catalyst support design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.